3-(3-Hydroxypropoxy)benzaldehyde

Description

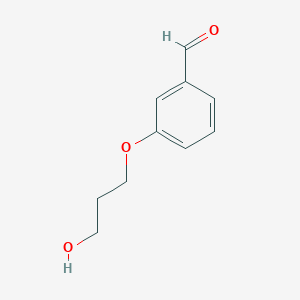

3-(3-Hydroxypropoxy)benzaldehyde is a benzaldehyde derivative featuring a hydroxypropoxy (–O–CH₂–CH₂–CH₂–OH) substituent at the third position of the aromatic ring. Benzaldehyde derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and natural products due to their reactive aldehyde group and tunable substituents .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(3-hydroxypropoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O3/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2 |

InChI Key |

NWRHLPYENNSGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-(3-Hydroxypropoxy)benzaldehyde with its analogs:

Key Observations:

- Hydroxypropoxy vs. Hydroxymethyl : The hydroxypropoxy group in this compound provides a longer, flexible chain compared to the hydroxymethyl group in 3-(Hydroxymethyl)benzaldehyde. This may enhance solubility in polar solvents and alter pharmacokinetic properties .

- Hydroxypropoxy vs.

- Natural vs. Synthetic Derivatives : Eurotirumin, a fungal metabolite, demonstrates complex substituents (prenyl and aliphatic chains) associated with antitumor activity, highlighting the role of hydrophobic groups in bioactivity .

Q & A

Q. Advanced

- 3D-QSAR : Develop pharmacophore models using known tubulin inhibitors (e.g., chalcone derivatives) to map electrostatic and hydrophobic requirements .

- Molecular docking : Simulate binding to MAO-B (PDB: 2V5Z) to prioritize derivatives with favorable ΔG values (< -8 kcal/mol).

- ADMET prediction : Use SwissADME to optimize logP (2–3) and aqueous solubility for CNS penetration.

How can experimental designs mitigate hazards associated with this compound?

Q. Advanced

- Toxicity mitigation : Refer to SDS guidelines for 3,5-Diprenyl-4-Hydroxybenzaldehyde (oral LD₅₀ > 2000 mg/kg) to design safe handling protocols .

- Waste disposal : Neutralize aldehyde residues with bisulfite before aqueous disposal.

- In vitro models : Prioritize cell-based assays (e.g., SH-SY5Y neurons) over in vivo testing for preliminary neurotoxicity screening.

What quality control measures ensure reproducibility in studies involving this compound?

Q. Advanced

- Batch consistency : Require certificates of analysis (COA) with HPLC chromatograms, NMR spectra, and residual solvent data .

- Stability studies : Store at -20°C under argon to prevent aldehyde oxidation; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).

How do structural modifications to the hydroxypropoxy chain alter the compound’s physicochemical properties?

Q. Advanced

- Chain length : Shortening to ethoxy increases logP by 0.5 units, enhancing membrane permeability.

- Halogenation : Bromine substitution at the propoxy terminus (e.g., 3-(3-Bromopropoxy)benzaldehyde) introduces steric hindrance, reducing metabolic clearance .

- Comparative analysis : Use Hansen solubility parameters to predict solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.